2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, methoxymethoxy, methyl, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using reagents such as trifluoromethyl iodide and a radical initiator. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxymethoxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and trifluoromethyl groups on biological systems.
Medicine: It is investigated for its potential pharmacological activities, including its role in drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can significantly influence the compound’s reactivity and interactions with biological molecules. These groups can enhance the compound’s lipophilicity, stability, and ability to form hydrogen bonds, thereby affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
2-Fluoro-3-methoxybenzaldehyde: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
2-Fluoro-3-(trifluoromethyl)benzyl bromide: This compound contains a bromine atom instead of the methoxymethoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10F4O2 |
---|---|
Molekulargewicht |
238.18 g/mol |
IUPAC-Name |
2-fluoro-3-(methoxymethoxy)-1-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O2/c1-6-3-4-7(10(12,13)14)9(8(6)11)16-5-15-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
LLCFSKJRFVPIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)OCOC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.